molecular formula C8H10ClN3 B170553 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride CAS No. 1571-93-3

2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride

Cat. No. B170553
CAS RN: 1571-93-3
M. Wt: 183.64 g/mol
InChI Key: KAQBQAWEULIHIR-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It has a molecular weight of 220.10 g/mol . The IUPAC name for this compound is 2-methyl-3H-benzimidazol-5-amine;dihydrochloride .


Synthesis Analysis

Imidazole, the core structure of 2-Methyl-1H-benzo[d]imidazol-5-amine, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The InChI of the compound is InChI=1S/C8H9N3.2ClH/c1-5-10-7-3-2-6 (9)4-8 (7)11-5;;/h2-4H,9H2,1H3, (H,10,11);2*1H . The Canonical SMILES of the compound is CC1=NC2=C (N1)C=C (C=C2)N.Cl.Cl .


Chemical Reactions Analysis

Imidazole, the core structure of 2-Methyl-1H-benzo[d]imidazol-5-amine, is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 219.0330028 g/mol .

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazole is a key component in many pharmaceuticals and agrochemicals .
    • It has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being used in the development of dyes for solar cells and other optical applications .
    • The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
  • Functional Materials

    • Imidazoles are also utilized in the development of functional materials .
    • Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of these areas .
  • Catalysis

    • Imidazoles are being used in catalysis .
    • The review is focused on recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
  • Anti-Microbial Activity

    • Some imidazole derivatives have shown outstanding antibacterial activity .
    • These compounds with substituents on the 3rd position of the imidazole ring displayed antibacterial activity almost equal to that of standard .
  • Synthesis of Imidazolones

    • Imidazole derivatives have been used in the production of di- and tri-substituted imidazolones .
    • Since the first report of this reaction, it has been used a number of times .
  • Anti-Microbial Activity

    • Some imidazole derivatives have shown outstanding antibacterial activity .
    • These compounds with substituents on the 3rd position of the imidazole ring displayed antibacterial activity almost equal to that of standard .
  • Synthesis of Imidazolones

    • Imidazole derivatives have been used in the production of di- and tri-substituted imidazolones .
    • Since the first report of this reaction, it has been used a number of times .

properties

IUPAC Name

2-methyl-3H-benzimidazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQBQAWEULIHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585879
Record name 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride

CAS RN

1571-93-3
Record name 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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